BenchChemオンラインストアへようこそ!

Ercalcidiol

Vitamin D Metabolism Clinical Pharmacokinetics Stable Isotope Tracer Studies

Procure high-purity Ercalcidiol (25-hydroxyvitamin D2) for accurate vitamin D2 quantification. This secosteroid metabolite exhibits a 7.9% shorter half-life and 28.6% lower AUC than its D3 analog, calcifediol. Use as an analytical standard in LC-MS/MS workflows to avoid significant immunoassay cross-reactivity errors (as low as 41.2%) and ensure reliable D2-specific metabolic studies.

Molecular Formula C28H44O2
Molecular Weight 412.6 g/mol
CAS No. 21343-40-8
Cat. No. B1671610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErcalcidiol
CAS21343-40-8
Synonyms25 Hydroxycalciferol
25 Hydroxyergocalciferol
25 Hydroxyvitamin D 2
25 Hydroxyvitamin D2
25-Hydroxycalciferol
25-Hydroxyergocalciferol
25-Hydroxyvitamin D 2
25-Hydroxyvitamin D2
9,10-Secoergosta-5,7,10(19),22-tetraene-3 beta,25-diol
Ercalcidiol
Molecular FormulaC28H44O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1
InChIKeyKJKIIUAXZGLUND-ICCVIKJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ercalcidiol (CAS 21343-40-8) 25-Hydroxyvitamin D2 Procurement Guide: Analytical Standard and Research Metabolite Specifications


Ercalcidiol (CAS 21343-40-8), chemically known as 25-hydroxyvitamin D2, is the primary circulating hydroxylated metabolite of vitamin D2 (ergocalciferol) and is classified as an endogenous secosteroid. It is widely recognized as the predominant circulating form of vitamin D2 in serum, serving as the immediate precursor to the hormonally active 1,25-dihydroxyvitamin D2. With a molecular weight of 412.65 g/mol (C28H44O2), a melting point range of 45–51°C, and a logP of 7.56, it is a hydrophobic, light-sensitive solid that requires storage at −20°C under nitrogen for long-term stability . Its primary procurement and research applications are centered on its use as a high-purity analytical standard for vitamin D status assessment via LC-MS/MS, and as a reference tool for investigating vitamin D2-specific metabolic pathways, distinct from the more extensively studied vitamin D3 (cholecalciferol) axis .

Why Ercalcidiol (25(OH)D2) Cannot Be Substituted by Calcifediol (25(OH)D3) in Analytical and Pharmacokinetic Studies


Interchanging Ercalcidiol (25(OH)D2) with Calcifediol (25(OH)D3) in research or clinical monitoring protocols introduces significant quantitative errors and misinterpretation of metabolic data. The two molecules exhibit distinct pharmacokinetic and protein-binding profiles: Ercalcidiol demonstrates a significantly shorter plasma half-life and a lower binding affinity for the vitamin D binding protein (DBP) compared to its D3-derived counterpart [1][2]. This differential behavior is not merely theoretical; it translates into a 28.6% lower overall exposure (AUC) for D2-derived 25(OH)D versus D3-derived 25(OH)D in vivo, and critically, a 40% lower net increase in total serum 25(OH)D concentration in D2-supplemented subjects compared to D3-supplemented subjects [2][3]. Consequently, using Calcifediol as a surrogate standard or assuming functional equivalence will lead to inaccurate quantification of total vitamin D status and flawed conclusions regarding vitamin D2 efficacy. The following section provides the precise, quantitative differentiation required for rigorous scientific selection.

Ercalcidiol (21343-40-8) Quantitative Differentiation Evidence: Half-Life, Bioavailability, and Binding Compared to 25(OH)D3


Comparative Plasma Half-Life: Ercalcidiol (25(OH)D2) Demonstrates a 7.9% Shorter Mean Half-Life Than Calcifediol (25(OH)D3)

Ercalcidiol (25(OH)D2) exhibits a significantly shorter plasma half-life compared to its D3-derived analog, Calcifediol (25(OH)D3). This distinction is critical for designing dosing regimens and interpreting steady-state concentrations. A clinical study using deuterated stable isotope tracers (40 nmol oral dose) in 36 healthy men (n=18 UK, n=18 The Gambia) measured the elimination half-lives of both metabolites. For the combined cohort, the mean half-life of Ercalcidiol (25(OH)D2) was 13.9 ± 2.6 days, while the half-life of Calcifediol (25(OH)D3) was 15.1 ± 3.1 days [1]. This represents an absolute difference of 1.2 days and a relative reduction of 7.9% (P = .001). In a subgroup of Gambian participants with lower baseline 25(OH)D levels, the difference was even more pronounced: 12.8 ± 2.3 days for Ercalcidiol versus 14.7 ± 3.5 days for Calcifediol, a reduction of 12.9% (P < .001) [1].

Vitamin D Metabolism Clinical Pharmacokinetics Stable Isotope Tracer Studies

Sustained Systemic Exposure (AUC): Vitamin D3 Supplementation Yields 28.6% Higher 25(OH)D Exposure Compared to Vitamin D2

In an 11-week randomized, single-blind, placebo-controlled trial, healthy volunteers (n=33) received a loading dose of 100,000 IU vitamin D2 or D3, followed by 4,800 IU/day for two weeks and follow-up to day 77. The area under the concentration-time curve (AUC) for serum 25(OH)D between day 7 and day 77, a measure of total drug exposure over time, was calculated. The AUC for the vitamin D3 group was 28.6% higher than that for the vitamin D2 group [1]. Additionally, the elimination half-life derived from raw data was 84 days for 25(OH)D following D2 supplementation versus 111 days following D3 supplementation. After subtracting placebo values, the corresponding half-lives were 33 days and 82 days, respectively [1]. By day 77, 25(OH)D levels in the D2 group were not significantly different from placebo, while D3 group levels remained elevated (P < 0.04) [1].

Clinical Trial Pharmacodynamics Nutritional Supplementation

Vitamin D Binding Protein (DBP) Affinity and Its Impact on Half-Life: A Mechanistic Basis for Ercalcidiol's Shorter Half-Life

The shorter half-life of Ercalcidiol (25(OH)D2) is mechanistically linked to its lower binding affinity for the serum vitamin D binding protein (DBP) compared to 25(OH)D3. Quantitative analysis from the Jones et al. study demonstrated that plasma half-life is positively correlated with DBP concentration for both metabolites. Specifically, for Ercalcidiol, each 1 mg/L increase in DBP concentration was associated with a 0.03 ± 0.01 day increase in half-life (P = .03). For Calcifediol (25(OH)D3), the association was stronger at 0.04 ± 0.02 days per 1 mg/L DBP (P = .02) [1]. This weaker DBP-binding results in a larger free fraction of Ercalcidiol, making it more susceptible to hepatic clearance and renal excretion [1][2].

Protein-Ligand Interaction Pharmacokinetics Vitamin D Transport

Meta-Analysis Confirms Lower Bioefficacy: Daily Vitamin D3 Supplementation Increases Total 25(OH)D by 40% More Than Equivalent Vitamin D2

A 2023 systematic review and meta-analysis of 20 randomized controlled trials directly compared the effect of daily vitamin D2 versus vitamin D3 supplementation on serum total 25(OH)D concentrations. When analysis was restricted to 12 comparisons that used liquid chromatography-tandem mass spectrometry (LC-MS/MS)—the gold standard for vitamin D measurement—the weighted mean difference (WMD) in the change in total 25(OH)D was 10.39 nmol/L lower in the vitamin D2 group compared to the vitamin D3 group [1]. This represents a 40% lower increase in total 25(OH)D with vitamin D2 supplementation (95% CI: -14.62, -6.16 nmol/L; I2 = 64%; P < 0.00001) [1]. The study further identified body mass index (BMI) as a significant effect modifier; the difference between D2 and D3 was non-significant in subjects with BMI > 25 kg/m2, suggesting differential metabolic handling in overweight populations [1].

Meta-Analysis Systematic Review Clinical Nutrition Bioefficacy

Analytical Differentiation: Immunoassay Cross-Reactivity Necessitates Ercalcidiol-Specific Standards for Accurate LC-MS/MS Quantification

Accurate quantification of Ercalcidiol (25(OH)D2) is essential for monitoring vitamin D2 therapy, as vitamin D2 remains a common prescription form. However, many automated immunoassays exhibit variable and often poor cross-reactivity with Ercalcidiol. A 2016 performance evaluation of two widely used immunoassays found cross-reactivity with 25(OH)D2 to be only 45.3% for the Siemens ADVIA Centaur and 41.2% for the Roche Elecsys assay [1]. This means that these assays may only detect less than half of the actual Ercalcidiol present in a sample, leading to significant underestimation of total vitamin D status in patients supplemented with D2 . In contrast, LC-MS/MS methods, which require pure Ercalcidiol as an analytical standard and deuterated internal standards for accurate quantification, provide specific and unbiased measurement of both 25(OH)D2 and 25(OH)D3 . The use of a high-purity Ercalcidiol standard (e.g., >98% HPLC) is therefore not optional but mandatory for any study requiring accurate discrimination and quantification of vitamin D2 metabolites.

Analytical Chemistry Method Validation Clinical Assay Standardization

Differential Metabolism and Renal Handling: Ercalcidiol as a Substrate for CYP24A1 and the Vitamin D Catabolic Pathway

Both Ercalcidiol (25(OH)D2) and Calcifediol (25(OH)D3) serve as substrates for the mitochondrial enzyme CYP24A1, which initiates the catabolic pathway by hydroxylating these molecules to 24,25-dihydroxyvitamin D [1]. This pathway is a primary regulatory mechanism for preventing vitamin D toxicity by diverting substrate away from the production of active 1,25-dihydroxyvitamin D. While direct quantitative comparisons of CYP24A1 kinetics for 25(OH)D2 vs 25(OH)D3 are sparse, their shared role as substrates underscores the need for distinct analytical standards to track both the parent compounds and their downstream catabolites in metabolic flux studies. The ratio of 25(OH)D to 24,25(OH)2D, known as the vitamin D metabolite ratio (VMR), is increasingly used as a functional biomarker of CYP24A1 activity and vitamin D sufficiency. Studies requiring separate analysis of the D2-specific VMR (25(OH)D2 / 24,25(OH)2D2) necessitate pure Ercalcidiol and its 24,25-dihydroxy metabolite standards [1][2].

Vitamin D Catabolism CYP24A1 Metabolite Profiling

Ercalcidiol (21343-40-8) Application Scenarios: Where This Standard Provides Definitive Analytical Value


Accurate Quantification of Vitamin D2 Status in Clinical Trials Using LC-MS/MS

In any randomized controlled trial involving vitamin D2 (ergocalciferol) supplementation—such as studies on bone health, immune function, or chronic kidney disease—accurate measurement of serum 25(OH)D2 is essential. As demonstrated in Section 3, vitamin D3 is 40% more effective at raising total 25(OH)D than equivalent doses of vitamin D2 [1]. Therefore, researchers must specifically quantify the 25(OH)D2 fraction to interpret outcomes correctly. This necessitates the use of high-purity Ercalcidiol (>98% HPLC) as a primary analytical standard and its deuterated analogs as internal standards in LC-MS/MS workflows. Relying solely on total 25(OH)D immunoassays with poor D2 cross-reactivity (as low as 41.2% in some platforms) will lead to significant underestimation of vitamin D status in D2-supplemented arms and confound trial results [2].

Pharmacokinetic and Metabolic Tracing Studies of the Vitamin D2 Axis

Studies investigating the distinct metabolic fate of vitamin D2 require Ercalcidiol to accurately model the D2-specific 25-hydroxylation pathway and its downstream conversion to 1,25(OH)2D2 and 24,25(OH)2D2. The 7.9% shorter half-life of Ercalcidiol compared to Calcifediol, driven by its lower DBP binding affinity, is a key quantitative parameter in constructing physiologically based pharmacokinetic (PBPK) models [1]. Researchers conducting stable isotope tracer studies, such as those using deuterated 25(OH)D2 to measure metabolic clearance rates, require pure Ercalcidiol to calibrate their assays and validate their analytical methods. Furthermore, investigating the impact of DBP genotype on vitamin D metabolism necessitates separate quantification of D2 and D3 metabolites, as their half-lives are differentially affected by DBP concentration and genotype [1].

Quality Control and Method Validation for Vitamin D Testing Laboratories

Clinical and reference laboratories performing vitamin D testing must validate their methods for both 25(OH)D2 and 25(OH)D3, particularly when serving patient populations or study cohorts with a high prevalence of vitamin D2 prescription use. Ercalcidiol serves as a critical reference standard for calibrating LC-MS/MS instruments, establishing limits of detection (LOD) and quantification (LOQ), and assessing assay linearity and recovery for the D2 analyte. As highlighted in Section 3, immunoassays demonstrate highly variable and often inadequate cross-reactivity with 25(OH)D2 (ranging from ~41% to 100% depending on the platform), making independent verification with a pure Ercalcidiol standard essential for laboratories aiming to achieve CDC Vitamin D Standardization-Certification Program (VDSCP) performance criteria [2][3].

Investigation of Vitamin D Catabolism and the Vitamin D Metabolite Ratio (VMR)

The vitamin D metabolite ratio (VMR), defined as the ratio of 25(OH)D to 24,25(OH)2D, is an emerging functional biomarker of vitamin D catabolic activity and CYP24A1 enzyme function [1]. For studies examining the D2-specific VMR, pure Ercalcidiol is an essential reference compound for quantifying the 25(OH)D2 substrate pool. This is particularly relevant in research on conditions associated with altered CYP24A1 activity, such as chronic kidney disease, certain cancers, and genetic disorders like idiopathic infantile hypercalcemia. Without access to high-purity Ercalcidiol, the D2-specific VMR cannot be accurately determined, limiting the ability to fully characterize the vitamin D catabolic axis in subjects exposed to vitamin D2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ercalcidiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.